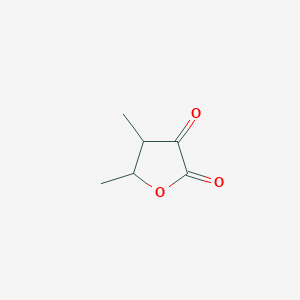
1-(1,2-Dichloroethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dichloroethyl)-4-methylbenzene is an organic compound with the chemical formula C9H10Cl2. It is a derivative of benzene, where a 1,2-dichloroethyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,2-Dichloroethyl)-4-methylbenzene can be synthesized through the reaction of 4-methylbenzyl chloride with ethylene dichloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and safety, with strict adherence to environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Dichloroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The chlorine atoms in the dichloroethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: Formation of 1-(ethyl)-4-methylbenzene.
Substitution: Formation of compounds like 1-(1,2-dihydroxyethyl)-4-methylbenzene or 1-(1,2-diaminoethyl)-4-methylbenzene.
Applications De Recherche Scientifique
1-(1,2-Dichloroethyl)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized as a solvent and as a starting material for the production of dyes, resins, and polymers.
Mécanisme D'action
The mechanism of action of 1-(1,2-Dichloroethyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alterations in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(1,2-Dichloroethyl)-4-methylbenzene can be compared with other similar compounds such as:
1,2-Dichlorobenzene: Similar in structure but lacks the methyl group, making it less hydrophobic and less reactive in certain chemical reactions.
1-(1,2-Dichloroethyl)benzene: Lacks the methyl group, resulting in different physical and chemical properties.
4-Methylbenzyl chloride: Lacks the dichloroethyl group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of the dichloroethyl and methyl groups, which confer distinct reactivity and solubility properties, making it valuable in various chemical and industrial processes.
Propriétés
Formule moléculaire |
C9H10Cl2 |
|---|---|
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
1-(1,2-dichloroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 |
Clé InChI |
WAUMFTWHNXCPNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
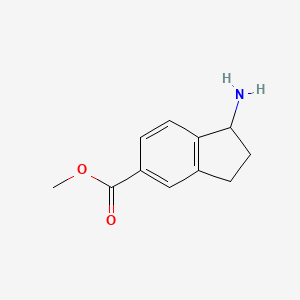
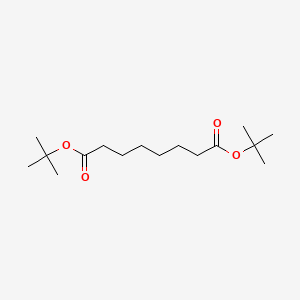
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)
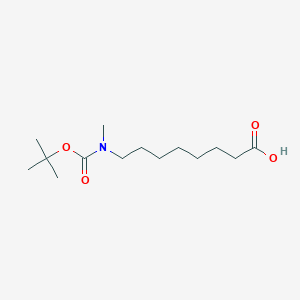
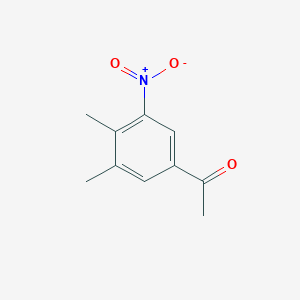
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
![2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)

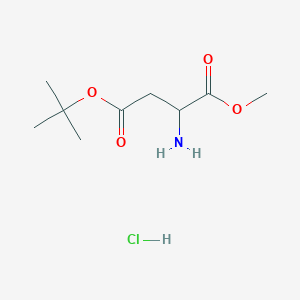
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)

